2-Bromo-5-chlorothiazole
CAS No.: 16629-15-5
Cat. No.: VC21273862
Molecular Formula: C3HBrClNS
Molecular Weight: 198.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16629-15-5 |
---|---|
Molecular Formula | C3HBrClNS |
Molecular Weight | 198.47 g/mol |
IUPAC Name | 2-bromo-5-chloro-1,3-thiazole |
Standard InChI | InChI=1S/C3HBrClNS/c4-3-6-1-2(5)7-3/h1H |
Standard InChI Key | FYKOEXGDJNPHQV-UHFFFAOYSA-N |
SMILES | C1=C(SC(=N1)Br)Cl |
Canonical SMILES | C1=C(SC(=N1)Br)Cl |
Introduction
Chemical Structure and Properties
2-Bromo-5-chlorothiazole, also known as 2-bromo-5-chloro-1,3-thiazole, is a thiazole derivative featuring two halogen atoms at specific positions on the heterocyclic ring. The molecule contains a five-membered ring with nitrogen and sulfur atoms, with bromine at the 2-position and chlorine at the 5-position. This unique structure contributes to its chemical reactivity and potential applications in various fields.
Physical and Chemical Properties
The physical and chemical properties of 2-Bromo-5-chlorothiazole are summarized in the following table:
Property | Value |
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CAS Number | 16629-15-5 |
Molecular Formula | C₃HBrClNS |
Molecular Weight | 198.469 g/mol |
Density | 2.0±0.1 g/cm³ |
Boiling Point | 216.7±13.0 °C at 760 mmHg |
Flash Point | 84.8±19.8 °C |
IUPAC Name | 2-bromo-5-chloro-1,3-thiazole |
The compound's heterocyclic structure, containing both nitrogen and sulfur atoms, contributes to its stability while the halogen substituents provide sites for selective reactivity. The bromine at position 2 is particularly reactive toward nucleophilic substitution reactions, making this compound valuable as an intermediate in organic synthesis .
Structural Characteristics
The thiazole ring in 2-Bromo-5-chlorothiazole contains a nitrogen atom at position 3 and a sulfur atom between positions 1 and 5. This arrangement creates an electron-rich system that influences the reactivity patterns of the compound. The presence of both bromine and chlorine atoms as substituents provides multiple reactive sites that can be exploited in various chemical transformations, particularly in the synthesis of more complex molecules with biological activity.
Applications and Research Findings
2-Bromo-5-chlorothiazole and its derivatives have demonstrated significant utility across multiple scientific and industrial fields, with applications continuing to expand as research progresses.
Pharmaceutical Applications
The compound serves as an important intermediate in pharmaceutical synthesis, particularly in the development of compounds with specific biological activities. While direct information about 2-Bromo-5-chlorothiazole itself is limited in the available research, its derivatives such as Ethyl 2-Bromo-5-chlorothiazole-4-carboxylate are documented to be used in:
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Development of anti-inflammatory agents
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Synthesis of antimicrobial compounds
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Creation of pharmaceutical intermediates with targeted therapeutic properties
The reactive halogen substituents allow for further functionalization to produce compounds with enhanced medicinal properties, making this class of molecules valuable in drug discovery efforts.
Agricultural Applications
In agricultural chemistry, 2-Bromo-5-chlorothiazole derivatives contribute significantly to crop protection and pest management:
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They serve as building blocks for pesticides with improved efficacy
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They are used in the development of fungicides for crop protection
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They enhance the effectiveness of agrochemicals that improve crop yield and quality
The heterocyclic structure combined with the halogen substituents provides a scaffold for designing molecules with specific pest-control properties, addressing the growing need for effective and environmentally conscious agricultural solutions.
Biochemical Research
In biochemical contexts, thiazole derivatives including brominated and chlorinated variants are studied for their interactions with biological systems:
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They exhibit enzyme inhibition properties that can be exploited in drug development
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They demonstrate receptor binding capabilities relevant to understanding disease mechanisms
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They serve as tools for investigating biological pathways and molecular interactions
This research contributes to our understanding of how structural modifications influence biological activity, potentially leading to more effective therapeutic interventions.
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